molecular formula C14H14FNO3S B6375233 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% CAS No. 1261948-62-2

5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%

Cat. No.: B6375233
CAS No.: 1261948-62-2
M. Wt: 295.33 g/mol
InChI Key: KLNPTZVJFINZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% (5-DMSF-2-FP) is an organic compound belonging to the class of sulfonamides. It is a white powder with a molecular weight of 302.3 g/mol and a melting point of 230-232°C. 5-DMSF-2-FP has a variety of applications in organic synthesis and medicinal chemistry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in

Mechanism of Action

The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that the compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of this enzyme, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is thought to reduce the production of prostaglandins, which are involved in the inflammation and pain associated with certain diseases.
Biochemical and Physiological Effects
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. In addition, it has been shown to reduce the production of prostaglandins, which are involved in the inflammation and pain associated with certain diseases. It has also been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% in laboratory experiments is that it is easily synthesized and is relatively inexpensive. However, it is important to note that the compound is not approved for use in humans, and therefore its use in laboratory experiments should be limited to in vitro studies. In addition, the compound is not very soluble in water, and therefore it should be stored in anhydrous conditions.

Future Directions

The potential future directions for the use of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% include further research into its mechanism of action, as well as its potential use as an anti-inflammatory, analgesic, and antipyretic agent. In addition, further research could be conducted into its potential use as an inhibitor of COX-2, as well as its potential use as a synthetic intermediate in the synthesis of various pharmaceuticals. Finally, further research could be conducted into its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases.

Synthesis Methods

5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is synthesized via a four-step process. The first step involves the reaction of 4-chloro-2-fluorophenol with 3-dimethylsulfamoylphenylacetic acid in the presence of a base and a catalyst. The second step involves the reaction of the resulting compound with 2-chloro-5-methylthiophene in the presence of a base and a catalyst. The third step involves the reaction of the resulting compound with dimethylsulfamoyl chloride in the presence of a base and a catalyst. Finally, the fourth step involves the reaction of the resulting compound with 3-dimethylsulfamoylphenylacetic acid in the presence of a base and a catalyst.

Scientific Research Applications

5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is widely used in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been used in the synthesis of various sulfonamide-based compounds, such as 5-methyl-2-fluoro-4-chlorophenol and 2-fluoro-4-chlorophenol. In addition, it has been used in the synthesis of various pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs).

Properties

IUPAC Name

3-(4-fluoro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)12-5-3-4-10(8-12)11-6-7-13(15)14(17)9-11/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNPTZVJFINZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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